molecular formula C15H32N2O2 B14314227 N~2~-Dodecyl-N-hydroxyalaninamide CAS No. 112409-61-7

N~2~-Dodecyl-N-hydroxyalaninamide

Cat. No.: B14314227
CAS No.: 112409-61-7
M. Wt: 272.43 g/mol
InChI Key: QQZQMVZCCJNTNV-UHFFFAOYSA-N
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Description

N²-Dodecyl-N-hydroxyalaninamide is a synthetic alanine derivative characterized by a dodecyl (C12) chain attached to the α-amino group and a hydroxylamine (-NHOH) moiety on the amide nitrogen. The compound’s amide bond enhances stability compared to ester-based analogs, while the hydroxylamine group may confer unique redox or metal-chelating properties.

Properties

CAS No.

112409-61-7

Molecular Formula

C15H32N2O2

Molecular Weight

272.43 g/mol

IUPAC Name

2-(dodecylamino)-N-hydroxypropanamide

InChI

InChI=1S/C15H32N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15(18)17-19/h14,16,19H,3-13H2,1-2H3,(H,17,18)

InChI Key

QQZQMVZCCJNTNV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(C)C(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-Dodecyl-N-hydroxyalaninamide typically involves the reaction of dodecylamine with alanine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under mild conditions to yield the desired product.

Industrial Production Methods: Industrial production of N2-Dodecyl-N-hydroxyalaninamide may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N2-Dodecyl-N-hydroxyalaninamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The dodecyl chain can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: Halogenating agents like thionyl chloride (SOCl~2~) or phosphorus tribromide (PBr~3~).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N~2~-Dodecyl-N-hydroxyalaninamide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the preparation of emulsions and micelles.

    Biology: Employed in the study of cell membrane interactions and protein-lipid interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.

Mechanism of Action

The mechanism of action of N2-Dodecyl-N-hydroxyalaninamide involves its interaction with lipid bilayers and proteins. The dodecyl chain inserts into lipid membranes, altering their fluidity and permeability. The hydroxyalaninamide group can form hydrogen bonds with proteins, affecting their structure and function. These interactions are crucial in its applications in drug delivery and membrane studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N²-Dodecyl-N-hydroxyalaninamide with three structurally related compounds:

Parameter N²-Dodecyl-N-hydroxyalaninamide Dodecyl-2-N,N-dimethylaminopropionate hydrochloride N-Methylalanine Ranitidine Amino Alcohol Hemifumarate
Molecular Formula C₁₅H₃₂N₂O₂ C₁₇H₃₆ClNO₂ C₄H₉NO₂ C₁₀H₁₈N₂O₃·C₄H₄O₄
Molecular Weight (g/mol) 272.43 330.93 119.12 314.30
Key Functional Groups -NHOH, -CONH-, C12 alkyl chain -COO⁻ (ester), -N(CH₃)₂, HCl salt -NHCH₃, -COOH -CH₂OH, -NH₂, fumarate counterion
LogP (Predicted) ~3.8 ~4.5 ~-0.5 ~1.2
Solubility Low in water; soluble in organic solvents High in polar solvents (due to HCl salt) High in water (polar amino acid) Moderate in water (hemifumarate enhances solubility)
Applications Surfactants, membrane permeability studies Pharmaceutical excipient (Nexact-88) Biomarker research, metabolic studies Ranitidine impurity profiling

Key Differences in Bioactivity and Stability

  • vs. Dodecyl-2-N,N-dimethylaminopropionate hydrochloride: The hydrochloride salt’s ester linkage and dimethylamino group enhance solubility but reduce hydrolytic stability compared to N²-Dodecyl-N-hydroxyalaninamide’s amide bond. The latter’s -NHOH group may enable antioxidant activity, absent in the dimethylamino analog.
  • vs. N-Methylalanine : The dodecyl chain in N²-Dodecyl-N-hydroxyalaninamide drastically increases lipophilicity (logP ~3.8 vs. -0.5), favoring membrane interaction. However, N-Methylalanine’s carboxylate group (-COOH) supports ionic interactions in biological systems.
  • vs. Ranitidine Amino Alcohol Hemifumarate: While both contain hydroxyl groups, the ranitidine derivative’s furan ring and hemifumarate counterion target gastric acid suppression, unlike the alanine-based surfactant design of N²-Dodecyl-N-hydroxyalaninamide.

Research Findings and Industrial Relevance

  • Synthetic Utility: N²-Dodecyl-N-hydroxyalaninamide’s amide bond resists enzymatic degradation better than ester-based analogs like Dodecyl-2-N,N-dimethylaminopropionate hydrochloride, making it suitable for prolonged-release formulations.
  • Industrial Adoption: While Nexact-88 (Dodecyl-2-N,N-dimethylaminopropionate hydrochloride) is commercially used in drug delivery, N²-Dodecyl-N-hydroxyalaninamide’s niche applications in nanotechnology and bioremediation are under exploration.

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